molecular formula C9H12BrNO2S B1338821 tert-Butyl (2-bromothiophen-3-yl)carbamate CAS No. 21483-64-7

tert-Butyl (2-bromothiophen-3-yl)carbamate

Cat. No.: B1338821
CAS No.: 21483-64-7
M. Wt: 278.17 g/mol
InChI Key: UCPJQSLSJLTVND-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromothiophen-3-yl)carbamate (CAS 1396777-19-7) is a brominated thiophene derivative with the molecular formula C₁₀H₁₄BrNO₂S. It belongs to the class of carbamate-protected amines, where the tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality. The compound features a thiophene ring substituted with a bromine atom at the 2-position and a carbamate group at the 3-position. Its structural uniqueness lies in the combination of a sulfur-containing heterocycle (thiophene) and a reactive bromine substituent, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical derivatization .

Properties

IUPAC Name

tert-butyl N-(2-bromothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPJQSLSJLTVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524071
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21483-64-7
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

Detailed Synthetic Route

Step 1: Preparation of 2-Bromothiophen-3-amine or 2-Bromothiophen-3-yl intermediates
  • Starting from thiophene or substituted thiophenes, selective bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • The amino group at the 3-position can be introduced via nitration followed by reduction or by direct amination methods.
Step 2: Carbamate Formation
  • The amino intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine .
  • The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
  • Temperature control is critical, often maintained at low temperatures (0–5 °C) initially, then allowed to warm to room temperature to complete the reaction.
  • Solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are commonly used.

This method yields tert-Butyl (2-bromothiophen-3-yl)carbamate with high purity and yield.

Experimental Conditions and Optimization

Parameter Typical Conditions Notes
Bromination agent N-Bromosuccinimide (NBS) Controlled addition to avoid polybromination
Base Triethylamine Neutralizes HCl formed during carbamate formation
Solvent Dichloromethane (CH2Cl2), THF Dry, aprotic solvents preferred
Temperature 0 °C to room temperature Low temperature prevents side reactions
Atmosphere Inert (N2 or Ar) Prevents oxidation and moisture interference
Reaction time 2–12 hours Monitored by TLC or HPLC
Purification Flash chromatography, recrystallization Hexane/ethyl acetate mixtures commonly used

Research Findings and Mechanistic Insights

  • The carbamate formation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, releasing chloride ion.
  • The presence of triethylamine scavenges the released HCl, driving the reaction forward.
  • Bromine at the 2-position of the thiophene ring influences the electronic environment, which can be confirmed by NMR spectroscopy showing characteristic deshielding effects on adjacent protons.
  • Purification strategies such as flash chromatography effectively separate unreacted starting materials and side products, ensuring high purity.

Preparation of Stock Solutions and Formulations

For practical applications, this compound is often prepared as stock solutions for biological or chemical assays. A typical preparation involves dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo or in vitro studies.

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 3.5949 0.719 0.3595
5 17.9746 3.5949 1.7975
10 35.9492 7.1898 3.5949

Note: Solutions must be clear before proceeding to the next solvent addition, with vortexing or ultrasound used to aid dissolution.

Analytical and Purification Techniques

  • NMR Spectroscopy : Used to confirm the structure, with characteristic signals for the tert-butyl group (~1.4 ppm singlet) and thiophene protons showing splitting patterns influenced by bromine substitution.
  • Mass Spectrometry : Confirms molecular weight and purity.
  • Chromatography : Flash chromatography with hexane/ethyl acetate gradients is effective for purification.
  • Recrystallization : Enhances purity and crystallinity, typically using hexane/ethyl acetate mixtures.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Bromination NBS, inert atmosphere, controlled temp Selective 2-bromothiophene formation
Amination Nitration + reduction or direct amination Introduction of amino group at 3-position
Carbamate formation tert-butyl chloroformate, triethylamine, CH2Cl2, 0–25 °C Formation of tert-butyl carbamate protecting group
Purification Flash chromatography, recrystallization High purity product
Stock solution preparation DMSO + co-solvents (PEG300, Tween 80, corn oil) Clear solutions for biological use

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Triethylamine, sodium hydride.

    Catalysts: Palladium complexes for coupling reactions.

    Solvents: Tetrahydrofuran, dichloromethane.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

  • Substituted thiophenes.
  • Sulfoxides and sulfones.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromothiophen-3-yl)carbamate depends on its specific application. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The thiophene ring can also participate in various redox reactions, altering its electronic properties and reactivity.

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2-bromothiophen-3-yl)carbamate with structurally or functionally related carbamate derivatives, focusing on molecular features, synthesis, and applications.

Structural Analogues
Compound Name Structure CAS Number Molecular Formula Key Features Reference
tert-Butyl (2-bromopyridin-3-yl)carbamate Pyridine ring with Br at 2-position, Boc at 3-position Not specified C₁₀H₁₃BrN₂O₂ Nitrogen-containing heterocycle; potential for coordination chemistry.
tert-Butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate (3b) Phenyl ring with amino and thiophene substituents, Boc-protected amine Not specified C₁₅H₁₈N₂O₂S Amino group enhances nucleophilicity; used in pharmaceutical intermediates.
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate Phenyl ring with thiophene at 3-position, Boc-protected amine 886505-39-1 C₁₅H₁₇NO₂S Extended conjugation between phenyl and thiophene; electronic applications.
tert-Butyl ((1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Pyrimidine core with halogen substituents, Boc-protected cyclohexyl group Not specified C₁₈H₂₇ClIN₃O₃ Halogenated pyrimidine; potential kinase inhibitor scaffold.

Key Observations :

  • Heterocycle Influence : Thiophene derivatives (e.g., ) exhibit sulfur-mediated electronic effects, whereas pyridine () and pyrimidine () analogues offer nitrogen-based reactivity.

Biological Activity

Tert-butyl (2-bromothiophen-3-yl)carbamate is a synthetic compound belonging to the carbamate family, characterized by its unique molecular structure, which includes a brominated thiophene moiety. Its molecular formula is C12H16BrNO2S, and it has been studied for various biological activities, particularly in enzyme inhibition and protein modification.

The compound features a tert-butyl group, which enhances its solubility and stability, alongside a bromine atom that may facilitate specific interactions with biological targets. The presence of the thiophene ring contributes to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC12H16BrNO2S
Molecular Weight251.16 g/mol
Functional GroupsCarbamate, Thiophene

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes by forming covalent bonds with their active sites. This mechanism can block enzymatic activity, affecting various biochemical pathways. Notably, computational studies suggest that the compound interacts with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which play critical roles in drug metabolism and detoxification processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are involved in numerous cellular processes such as cell proliferation and apoptosis. Inhibitory activities are quantified through IC50 values, with some studies reporting values as low as 8 nM for GSK-3β inhibition .

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have shown that the compound can influence cell viability. For instance, in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), certain concentrations of the compound did not significantly decrease cell viability, suggesting a favorable safety profile at lower doses .

Anti-inflammatory Effects

In addition to enzyme inhibition, this compound has demonstrated anti-inflammatory properties. Studies indicated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells, highlighting its potential therapeutic applications in inflammatory conditions .

Case Studies

  • GSK-3β Inhibition : A study focused on the competitive inhibition of GSK-3β by various compounds, including this compound, demonstrated its potency compared to standard inhibitors like staurosporine. The results indicated a strong correlation between structural modifications and inhibitory efficacy .
  • Cell Viability Assays : In experiments assessing cytotoxicity across different concentrations (0.1 to 100 µM), this compound exhibited minimal cytotoxic effects at concentrations below 10 µM, suggesting its potential as a safe therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (2-bromothiophen-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves introducing the tert-butyl carbamate group to a brominated thiophene precursor via nucleophilic substitution or coupling reactions. Key parameters include temperature control (e.g., 0–25°C to minimize side reactions), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. For example, tert-butyl carbamate derivatives often use Boc-protecting group strategies under anhydrous conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd for cross-couplings) and reaction time to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard.

Q. How should researchers handle and store this compound to ensure stability?

  • Safety & Storage : Store refrigerated (2–8°C) in tightly sealed, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and high temperatures .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. If spilled, collect using vacuum or absorbent materials and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Characterization :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns on the thiophene ring and Boc-group integrity.
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carbamate) and ~1250 cm1^{-1} (C-O-C stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+Na]+^+ ion) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Crystallography : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For brominated derivatives, heavy atom effects improve phasing accuracy. Example workflow:

  • Data collection at low temperature (100 K) to reduce thermal motion.
  • Refinement with SHELXL using restraints for disordered tert-butyl groups .
    • Data Interpretation : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with DFT-calculated values to validate structural assignments .

Q. What strategies address contradictions in reaction outcomes during derivatization of this carbamate?

  • Case Study : If bromine substitution competes with carbamate decomposition under harsh conditions:

  • Troubleshooting : Reduce reaction temperature, switch to milder bases (e.g., K2_2CO3_3 instead of NaOH), or employ protecting groups for sensitive functional groups.
  • Analytical Validation : Use 19^{19}F NMR (if fluorinated analogs exist) or XPS to track halogen retention .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

  • Methods :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings to predict whether bromine at the 2-position of thiophene directs cross-coupling to C3 or C5.
  • Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh3_3)4_4) to rationalize selectivity .

Q. What are the challenges in achieving diastereoselective modifications of tert-butyl carbamate derivatives?

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis. For example, tert-butyl carbamates in β-amino alcohol syntheses require enantioselective reduction of ketones (e.g., Corey-Bakshi-Shibata catalyst) .
  • Analysis : Chiral HPLC or optical rotation measurements to confirm enantiomeric excess.

Methodological Considerations

Q. How to reconcile conflicting solubility data reported for this compound?

  • Approach : Test solubility in multiple solvents (e.g., DCM, ethanol, DMSO) under controlled conditions (25°C, inert atmosphere). Document precipitation thresholds via UV-Vis spectroscopy. Cross-reference with Hansen solubility parameters .

Q. What protocols minimize decomposition during long-term storage?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers like BHT (0.1% w/w) for oxidation-prone batches .

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